molecular formula C3HF7 B1665588 1,1,1,2,3,3,3-Heptafluoropropane CAS No. 431-89-0

1,1,1,2,3,3,3-Heptafluoropropane

Cat. No. B1665588
Key on ui cas rn: 431-89-0
M. Wt: 170.03 g/mol
InChI Key: YFMFNYKEUDLDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05221492

Procedure details

The solubility of the FC-218/DME azeotrope (90.3/9.7) and the HFC-227ea/DME azeotrope (87.5/12.5) in polystyrene was determined by combining a piece of polystyrene (about 2.5 cm long, 0.5 cm wide and 0.05 cm thick) with about 50 g azeotrope. The azeotropes, FC-218 and HFC-227ea showed little or no solvency for polystyrene, producing no plasticization of the thermoplastic polymer. The data are summarized in Table IV.
[Compound]
Name
( 90.3/9.7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HFC-227ea DME
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 87.5/12.5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([F:10])([C:6]([F:9])([F:8])[F:7])[C:2]([F:5])([F:4])[F:3].COCCOC>COCCOC>[CH:1]([F:10])([C:6]([F:9])([F:8])[F:7])[C:2]([F:5])([F:4])[F:3] |f:0.1|

Inputs

Step One
Name
( 90.3/9.7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
HFC-227ea DME
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)F)F.COCCOC
Step Three
Name
( 87.5/12.5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
polystyrene
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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